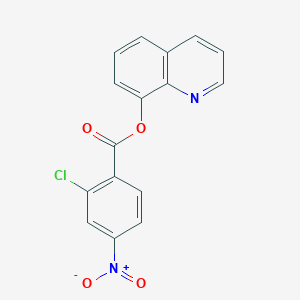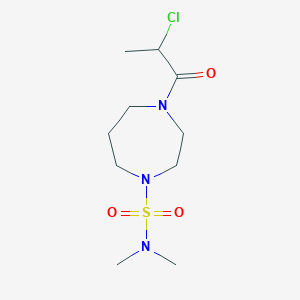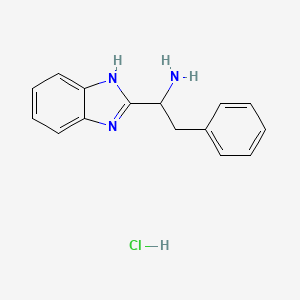
1-(1H-1,3-benzodiazol-2-yl)-2-phenylethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzodiazole derivatives involves intricate chemical reactions aimed at forming the specific structure of 1-(1H-1,3-benzodiazol-2-yl)-2-phenylethan-1-amine hydrochloride. Studies demonstrate various synthetic routes, including the combination of ligands with metal salts to form polymeric complexes, showcasing the versatility in the synthesis approach of benzodiazole and its derivatives (Li et al., 2012).
Molecular Structure Analysis
The molecular structure of benzodiazole derivatives is characterized by detailed X-ray crystallography and quantum-chemical calculations. For example, the molecule exhibits different conformations and interactions within crystals, such as antiperiplanar and synperiplanar arrangements of benzimidazole groups, which contribute to its structural stability and reactivity (Li et al., 2012).
Chemical Reactions and Properties
Benzodiazole derivatives participate in various chemical reactions, forming complex structures with metals or undergoing transformations under specific conditions. These reactions are crucial for modifying the compound's properties for potential applications. For instance, the reaction with HgCl2 leads to the formation of a one-dimensional polymeric complex, highlighting the compound's ability to form diverse chemical structures (Li et al., 2012).
Physical Properties Analysis
The physical properties of benzodiazole derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular configuration. These properties are essential for understanding the compound's behavior in various environments and applications. Detailed studies provide insights into the crystallographic b axis, hydrogen bonding, and stacking interactions, which are instrumental in defining the physical characteristics of these compounds (Li et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, pH stability, and degradation pathways, are pivotal for the application of benzodiazole derivatives in various fields. Research into the interaction energies and types of bonds within the molecular structure provides a foundation for predicting and manipulating the chemical behavior of these compounds for specific purposes (Li et al., 2012).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
1-(1H-1,3-benzodiazol-2-yl)-2-phenylethan-1-amine hydrochloride is a compound of interest due to its potential applications in various fields of chemical research. The aminoalkylation of benzotriazole, which involves the transformation of aromatic and heteroaromatic primary amines into their mono N-[1-(benzotriazol-1-yl)alkyl] derivatives, demonstrates the chemical versatility of benzotriazole derivatives. This process yields high-quality derivatives, underlining the significance of structural analysis for understanding the compound's potential applications (Katritzky, Rachwał, & Rachwal, 1987).
Biological Activity and Antimicrobial Properties
Research into benzothiazole derivatives has revealed their promising biological activities. The synthesis of biologically active benzothiazole derivatives containing benzimidazole and imidazoline moieties has been reported, showcasing their potential in antibacterial and entomological applications (Chaudhary et al., 2011). Moreover, compounds derived from benzothiazole amides exhibit antibacterial and antifungal activities, comparable or slightly superior to standard medicinal agents, indicating their potential as antimicrobial agents (Pejchal, Pejchalová, & Růžičková, 2015).
Antitumor and Anticancer Agents
Benzimidazole–thiazole derivatives have been synthesized and studied for their anticancer activities, displaying promising results against cancerous cell lines such as HepG2 and PC12. These findings highlight the compound's potential in developing new therapeutic agents for cancer treatment (Nofal et al., 2014).
Corrosion Inhibition
The investigation of N-(benzo[d]thiazole-2-yl)-1-phenylethan-1-imines as corrosion inhibitors for mild steel in hydrochloric acid solutions has shown these compounds to be highly effective. This research opens avenues for their application in industries seeking eco-friendly materials for corrosion protection (Chugh et al., 2019).
Eigenschaften
IUPAC Name |
1-(1H-benzimidazol-2-yl)-2-phenylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3.ClH/c16-12(10-11-6-2-1-3-7-11)15-17-13-8-4-5-9-14(13)18-15;/h1-9,12H,10,16H2,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCRGUSTHZXKDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49647753 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(1H-1,3-benzodiazol-2-yl)-2-phenylethan-1-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(2,5-Dimethylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2498958.png)
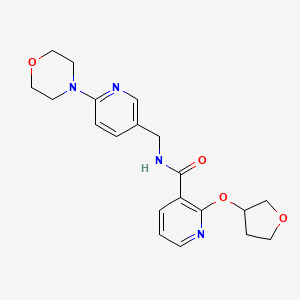
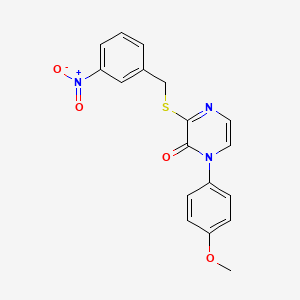
![2-[3-(4-Cyanoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2498961.png)
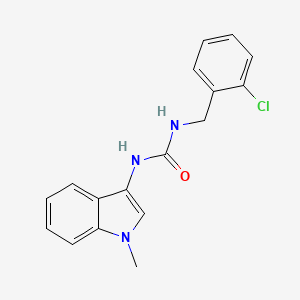
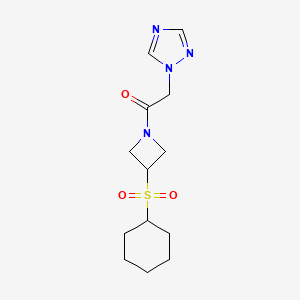
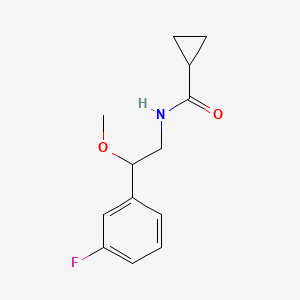

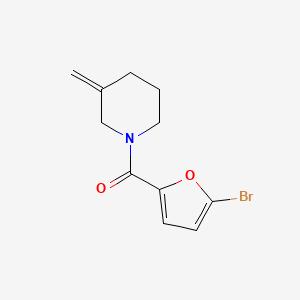
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2498971.png)
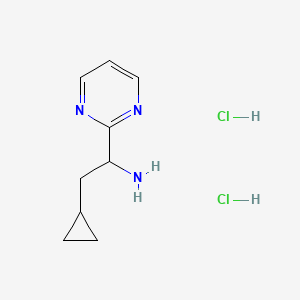
![2-{[(4-Fluorophenyl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B2498979.png)
